2-(4-ethylphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
2-(4-Ethylphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-ethylphenyl group at position 2 and a 3-(3-methylphenyl)-1,2,4-oxadiazole moiety at position 5 via a methylene linker. Its molecular formula is C₂₄H₂₂N₅O₂, with a molecular weight of 424.47 g/mol. The compound’s structure combines aromatic and heterocyclic systems, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .
Properties
IUPAC Name |
2-(4-ethylphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c1-3-17-7-9-18(10-8-17)20-14-21-24(30)28(11-12-29(21)26-20)15-22-25-23(27-31-22)19-6-4-5-16(2)13-19/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCGVIMTWJLKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The target compound’s ethyl and methyl groups increase its logP compared to analogues with polar substituents (e.g., hydroxymethyl in ).
- Bioactivity Modulation : Chloro and methoxy groups in analogues (e.g., ) are associated with enhanced antimicrobial and anti-inflammatory activities.
Bioactivity Profile
Notable Trends:
- Antimicrobial Efficacy : Chlorophenyl-substituted analogues (e.g., ) show stronger activity against Gram-positive bacteria than the target compound’s ethylphenyl variant.
- Herbicidal Potential: Pyrazolopyrimidinones (e.g., ) outperform pyrazinones in weed control due to their smaller size and higher solubility.
Physicochemical Properties
Critical Analysis :
- The target compound’s low solubility aligns with its high logP, suggesting formulation challenges for aqueous delivery.
- Analogues with hydroxymethyl groups () exhibit better solubility but reduced metabolic stability.
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